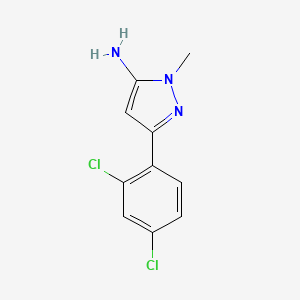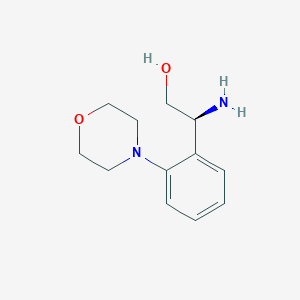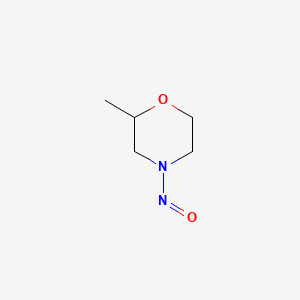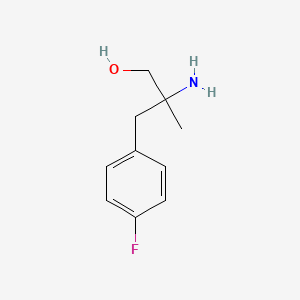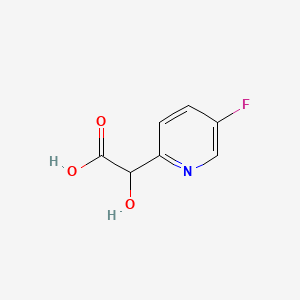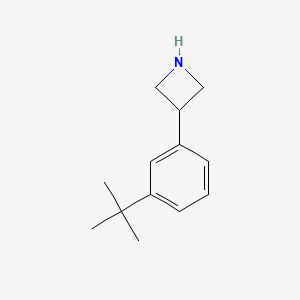
3-(3-Tert-butylphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(tert-Butyl)phenyl]azetidine is a four-membered nitrogen-containing heterocycle. . This compound features a tert-butyl group attached to the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 3-[3-(tert-Butyl)phenyl]azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
3-[3-(tert-Butyl)phenyl]azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-[3-(tert-Butyl)phenyl]azetidine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-[3-(tert-Butyl)phenyl]azetidine involves its interaction with molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
3-[3-(tert-Butyl)phenyl]azetidine can be compared with other azetidines and nitrogen-containing heterocycles:
Azetidine: The parent compound, azetidine, lacks the tert-butyl and phenyl groups, making it less sterically hindered and more reactive.
3-Phenylazetidine: This compound has a phenyl group but lacks the tert-butyl group, resulting in different steric and electronic properties.
3-(tert-Butyl)azetidine: This compound has a tert-butyl group but lacks the phenyl group, leading to different reactivity and stability.
The presence of both the tert-butyl and phenyl groups in 3-[3-(tert-Butyl)phenyl]azetidine makes it unique, providing a balance of steric hindrance and electronic effects that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-(3-tert-butylphenyl)azetidine |
InChI |
InChI=1S/C13H19N/c1-13(2,3)12-6-4-5-10(7-12)11-8-14-9-11/h4-7,11,14H,8-9H2,1-3H3 |
InChI Key |
MUGKZIVZEJZAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


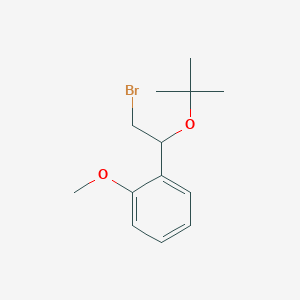
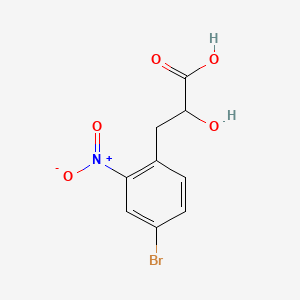
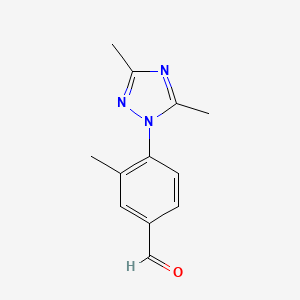

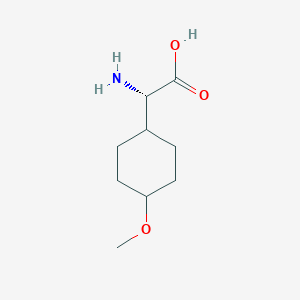

![(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13620591.png)
